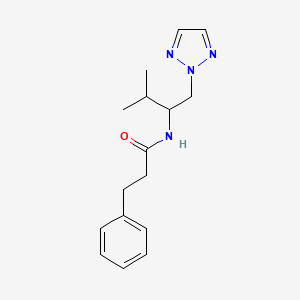

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-phenylpropanamide

Description

Properties

IUPAC Name |

N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O/c1-13(2)15(12-20-17-10-11-18-20)19-16(21)9-8-14-6-4-3-5-7-14/h3-7,10-11,13,15H,8-9,12H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUIDOMQZVCLSLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1N=CC=N1)NC(=O)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-phenylpropanamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized using a Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.

Alkylation: The triazole ring is then alkylated with 3-methyl-1-butan-2-yl halide under basic conditions to introduce the butan-2-yl group.

Amidation: The final step involves the reaction of the alkylated triazole with 3-phenylpropanoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and alkylation steps, as well as advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can target the amide group, converting it to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Phenolic derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-phenylpropanamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Key Observations :

- Triazole vs. Pyrazole/Pyridine : The target compound’s 2H-1,2,3-triazole ring distinguishes it from pyrazole- or pyridine-containing analogues (e.g., ). Triazoles offer greater hydrogen-bonding capacity and metabolic stability compared to pyrazoles .

- In contrast, naphthalene-OCH2 groups in compound 6a enhance aromatic stacking interactions .

- Biological Relevance : Fluorinated or chlorinated aryl groups (e.g., in A1 and compound 2 ) are common in bioactive molecules for improved lipophilicity and target engagement.

Q & A

Q. Key Data :

| Parameter | Conditions |

|---|---|

| Solvent System | tert-Butanol/H₂O (3:1) |

| Catalyst | Cu(OAc)₂ (10 mol%) |

| Reaction Time | 6–8 hours |

| Purification Method | Ethanol recrystallization |

How is the purity and structural integrity of the compound confirmed post-synthesis?

Basic Research Question

Post-synthesis characterization employs:

- Spectroscopy :

- IR : Peaks at ~1670–1682 cm⁻¹ (C=O stretch), 1250–1300 cm⁻¹ (C–O/C–N), and 1500–1600 cm⁻¹ (aromatic C=C) .

- NMR : Diagnostic signals include δ 5.38–5.48 ppm (–CH₂– groups), δ 8.36 ppm (triazole proton), and δ 10.79 ppm (–NH) in DMSO-d₆ .

- HRMS : To confirm molecular ion peaks (e.g., [M+H]⁺ calculated: 404.1359; observed: 404.1348) .

- Chromatography : TLC with hexane/ethyl acetate (8:2) monitors reaction progress .

How can regioselectivity issues in triazole formation during synthesis be addressed?

Advanced Research Question

CuAAC typically yields 1,4-regioisomers, but side products (e.g., 1,5-triazoles) may form under suboptimal conditions. Mitigation strategies include:

- Catalyst Optimization : Use of Cu(I) sources (e.g., CuBr) instead of Cu(II) to enhance regioselectivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction kinetics and reduce byproduct formation .

- Temperature Control : Maintaining room temperature prevents thermal decomposition of intermediates .

Q. Experimental Design Tip :

- Compare reaction outcomes using different Cu catalysts (Cu(OAc)₂ vs. CuBr) and solvents (water vs. DMF) .

What methodologies are employed to analyze contradictory spectroscopic data in structural elucidation?

Advanced Research Question

Contradictions in NMR/IR data (e.g., unexpected splitting or missing peaks) require:

- 2D NMR Techniques : HSQC and HMBC to resolve ambiguous coupling or connectivity .

- Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra (software: Gaussian, ORCA).

- Isotopic Labeling : Use of ¹³C-labeled precursors to trace carbon environments in complex structures .

Case Study :

In compound 6b , conflicting ¹H NMR signals for aromatic protons were resolved via COSY, confirming para-substitution patterns .

How is the compound's bioactivity assessed in antiproliferative assays?

Advanced Research Question

Bioactivity testing involves:

- Cell Lines : Human cancer cell lines (e.g., MCF-7, HeLa) cultured in DMEM with 10% FBS.

- Dose-Response Assays : Incubate cells with compound (1–100 µM) for 48–72 hours, followed by MTT assay to measure viability .

- SAR Analysis : Modify substituents (e.g., nitro groups, halogenated phenyl rings) to correlate structure with IC₅₀ values .

Q. Example Protocol :

| Step | Conditions |

|---|---|

| Cell Culture | RPMI-1640, 37°C, 5% CO₂ |

| Incubation Time | 72 hours |

| Detection Method | MTT (λ = 570 nm) |

How can researchers design analogs to explore the structure-activity relationship (SAR) of this compound?

Advanced Research Question

SAR studies focus on modifying:

- Triazole Core : Replace 1,2,3-triazole with 1,2,4-triazole to assess heterocycle impact on bioactivity .

- Side Chains : Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) to the phenyl ring to enhance binding affinity .

- Stereochemistry : Synthesize enantiomers to evaluate chiral center effects on target interaction .

Q. Synthetic Strategy :

- Use click chemistry to generate a library of analogs (e.g., 9a–9e with fluorophenyl, bromophenyl, or methoxyphenyl substituents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.